An In-Depth Technical Guide to Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (CAS 52979-32-5)
An In-Depth Technical Guide to Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (CAS 52979-32-5)
A Note on the Subject Compound: As of the compilation of this guide, specific published research directly investigating Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate is limited. Therefore, this document serves as a comprehensive technical guide built upon established principles of quinoline chemistry and pharmacology, drawing insights from closely related analogues to predict the properties, synthesis, and potential biological activities of the title compound. This guide is intended for researchers, scientists, and drug development professionals as a foundational resource to stimulate and inform future research into this specific molecule.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Derivatives of quinoline have been successfully developed as antimalarial, antibacterial, anticancer, anti-inflammatory, and neuroprotective agents. The 4-hydroxyquinoline-2-carboxylate moiety, in particular, is a key pharmacophore found in compounds with diverse pharmacological profiles.
Physicochemical Properties
The fundamental physicochemical properties of a compound are critical for its handling, formulation, and biological activity. Based on its chemical structure, the following properties can be attributed to Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate.
| Property | Value | Source |
| CAS Number | 52979-32-5 | |
| Molecular Formula | C₁₃H₁₃NO₃ | |
| Molecular Weight | 231.25 g/mol | |
| Appearance | Predicted to be a solid | General knowledge of similar compounds |
| Storage | Sealed in dry, 2-8°C | |
| SMILES Code | O=C(C1=NC2=C(C)C(C)=CC=C2C(O)=C1)OC |
Proposed Synthesis Pathway
While a specific synthetic procedure for Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate has not been published, a plausible route can be devised based on well-established methods for the synthesis of quinoline derivatives. The Gould-Jacobs reaction, a widely used method for constructing the quinoline ring system, provides a logical approach.
The proposed synthesis would involve the condensation of a substituted aniline with a diethyl ethoxymethylenemalonate followed by a thermal cyclization and subsequent esterification.
Figure 1: Proposed synthesis pathway for Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate.
Experimental Protocol: A Hypothetical Step-by-Step Guide
Step 1: Synthesis of Diethyl 2-(((3,4-dimethylphenyl)amino)methylene)malonate (Intermediate A)
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To a round-bottom flask, add 2,3-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
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Heat the mixture at 100-110°C for 2 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature. The resulting intermediate can often be used in the next step without further purification. If necessary, purify by recrystallization from ethanol.
Step 2: Synthesis of Ethyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (Intermediate B)
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Add the crude Diethyl 2-(((3,4-dimethylphenyl)amino)methylene)malonate to a high-boiling point solvent such as Dowtherm A.
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Heat the mixture to reflux (approximately 250°C) for 30-60 minutes. The cyclization progress should be monitored by TLC.
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Cool the reaction mixture and add hexane to precipitate the product.
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Filter the solid, wash with hexane, and dry under vacuum to yield the ethyl ester.
Step 3: Synthesis of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate (Final Product)
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Suspend the Ethyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate in methanol.
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Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
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Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
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Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
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Filter the resulting precipitate, wash with water, and dry to obtain the final product. Further purification can be achieved by recrystallization from a suitable solvent like methanol or ethanol.
Anticipated Spectroscopic Characteristics
The structural confirmation of the synthesized Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate would rely on a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral data can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the two methyl groups at positions 7 and 8, the methyl ester protons, and the hydroxyl proton. The chemical shifts (δ) are predicted to be in the following ranges:
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Aromatic protons: ~7.0-8.0 ppm
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Methyl ester protons (-OCH₃): ~3.9-4.1 ppm
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C7-Methyl protons (-CH₃): ~2.3-2.5 ppm
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C8-Methyl protons (-CH₃): ~2.3-2.5 ppm
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Hydroxyl proton (-OH): A broad singlet, potentially downfield (>10 ppm) due to hydrogen bonding.
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¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Key predicted chemical shifts include:
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Carbonyl carbon (C=O): ~165-175 ppm
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Aromatic and quinoline ring carbons: ~110-160 ppm
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Methyl ester carbon (-OCH₃): ~50-55 ppm
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C7 and C8 methyl carbons (-CH₃): ~15-25 ppm
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Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.
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C=O stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
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C=C and C=N stretches: Multiple bands in the 1500-1650 cm⁻¹ region corresponding to the quinoline ring.
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C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Electrospray Ionization (ESI-MS): Expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 232.26.
Potential Biological Activities and Therapeutic Targets
The biological profile of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate remains to be elucidated. However, based on the extensive research on related quinoline derivatives, several potential therapeutic applications can be hypothesized.
Figure 2: Potential biological activities and associated mechanisms of action for Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate.
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Anticancer Activity: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The substitution pattern on the quinoline ring can significantly influence the potency and selectivity of these compounds. The 7,8-dimethyl substitution on the title compound may confer unique interactions with the binding pockets of cancer-related enzymes.
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Antimicrobial Activity: The quinolone antibiotics, a major class of antibacterial agents, are based on the 4-oxo-quinoline scaffold. They primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV. It is plausible that Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate could exhibit antibacterial or antifungal properties.
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Anti-inflammatory Activity: Certain quinoline derivatives have been shown to possess anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).
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Neuroprotective Effects: Kynurenic acid, an endogenous metabolite with a 4-hydroxyquinoline-2-carboxylic acid structure, is a known neuroprotective agent. It acts as an antagonist at ionotropic glutamate receptors. This suggests that the title compound could be investigated for its potential in neurological disorders.
Suggested Experimental Workflows for Biological Evaluation
To elucidate the biological activity of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate, a systematic screening approach is recommended. The following are detailed protocols for initial in vitro assays.
Anticancer Activity Screening: MTT Assay
This assay assesses the cytotoxic effect of the compound on cancer cell lines.
Protocol:
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Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
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Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
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Incubation: Incubate the plate for 48-72 hours.
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity Screening: Broth Microdilution Assay
This method determines the minimum inhibitory concentration (MIC) of the compound against bacterial strains.
Protocol:
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Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) in Mueller-Hinton Broth (MHB) overnight.
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Compound Preparation: Prepare a stock solution of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate in a suitable solvent (e.g., DMSO).
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Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB.
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Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well.
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Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion and Future Directions
Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate represents an under-explored molecule within the pharmacologically significant quinoline class. While direct experimental data is currently lacking, this guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological evaluation. The structural features of this compound suggest a high probability of interesting biological activities, particularly in the areas of oncology, infectious diseases, and inflammation.
Future research should focus on the following:
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Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound's structure unequivocally confirmed using modern spectroscopic techniques.
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Broad Biological Screening: A comprehensive screening of the compound against a diverse panel of cancer cell lines, bacterial and fungal strains, and key inflammatory enzymes is warranted.
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Mechanism of Action Studies: Should promising activity be identified, further studies to elucidate the specific molecular targets and mechanisms of action will be crucial.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogues with variations at the 7 and 8 positions, as well as modifications of the ester group, would provide valuable insights into the SAR and guide the design of more potent and selective compounds.
The exploration of Methyl 4-hydroxy-7,8-dimethylquinoline-2-carboxylate holds the potential to uncover a novel therapeutic lead, contributing to the rich and ever-expanding field of quinoline-based drug discovery.
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